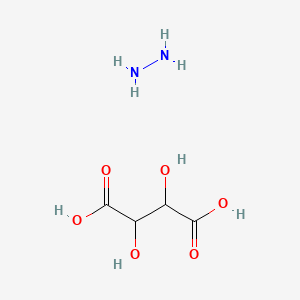
Hydrazine tartrate
Descripción general
Descripción
Hydrazine tartrate is a compound with the molecular formula C4H10N2O6 and a molecular weight of 182.13 . It is composed of 26.38% carbon, 5.53% hydrogen, 15.38% nitrogen, and 52.71% oxygen .
Molecular Structure Analysis
Hydrazine tartrate has a molecular formula of C4H10N2O6 . The 3D structures of hydrazine derivatives have been optimized, and their energies have been calculated using density functional theory . The total energy of the molecule and orbital transition energy are the main factors that influence the β radiolysis stability of these hydrazine derivatives .
Chemical Reactions Analysis
Hydrazine, a component of hydrazine tartrate, is highly reactive and can easily catch fire . The level of harm depends upon the dose, duration, and work being done . Hydrazine can react with itself to produce nitrogen gas, ammonia, and hydrogen gas, and can also decompose exothermically into nitrogen and hydrogen gases .
Physical And Chemical Properties Analysis
Hydrazine tartrate is a crystalline compound with a melting point of 182-183°C . It is soluble in water at 0°C about 6 g/100 ml . The pH of a saturated aqueous solution is 3.6 .
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
Hydrazine tartrate serves as a precursor for synthesizing various hydrazides and related heterocyclic compounds. These molecules exhibit significant biological activities, which are crucial in the development of new pharmaceuticals. The synthesis processes leverage the intrinsic features of hydrazine tartrate to create compounds with antiviral, antioxidant, antimicrobial, and antimalarial properties .
Antimicrobial Agents
The hydrazide-hydrazone derivatives of hydrazine tartrate have been extensively studied for their antimicrobial properties. These compounds show a broad spectrum of activity against bacteria, fungi, and protozoa, making them potential candidates for developing new antimicrobial drugs .
Anticancer Applications
Hydrazine tartrate derivatives are being investigated for their anticancer properties. Their ability to interfere with cancer cell proliferation and induce apoptosis makes them valuable in the search for novel cancer therapies .
Anti-Inflammatory Properties
Research has shown that hydrazine tartrate can be used to synthesize compounds with anti-inflammatory effects. These compounds can potentially be used to treat chronic inflammatory diseases .
Platelet Aggregation Inhibition
Hydrazine tartrate-derived compounds have been identified as inhibitors of platelet aggregation. This application is particularly relevant in preventing thrombosis and managing cardiovascular diseases .
Chelating Agents
Hydrazine tartrate is used to produce chelating agents that have a variety of applications, including the treatment of metal poisoning and the removal of heavy metals from waste streams .
Safety and Hazards
Propiedades
IUPAC Name |
2,3-dihydroxybutanedioic acid;hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.H4N2/c5-1(3(7)8)2(6)4(9)10;1-2/h1-2,5-6H,(H,7,8)(H,9,10);1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPDWAAGDJPBLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazine tartrate | |
CAS RN |
634-62-8 | |
| Record name | Hydrazine, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of hydrazine tartrate in the synthesis of ferrocenyl-hydrazone coordination polymers?
A: Hydrazine tartrate acts as a bridging ligand in the synthesis of ferrocenyl-hydrazone coordination polymers []. The reaction starts with 1,1′-diacetylferrocene reacting with hydrazine tartrate to form a ferrocenyl-hydrazone compound. This compound then coordinates with metal ions (Cu, Co, Ni, Mn, Cd) from their respective acetate salts, resulting in the formation of the coordination polymers, denoted as Fc-JS-M. The tartrate moiety likely plays a role in dictating the structural arrangement and properties of the resulting polymers.
Q2: What are the potential applications of these ferrocenyl-hydrazone coordination polymers?
A: The synthesized Fc-JS-M polymers exhibit promising dielectric properties, specifically high dielectric constants (ε′) and low dielectric losses (ε″) in the 0.2-2.0 GHz frequency range []. These characteristics make them suitable for use as materials in mobile communication antennas. Research suggests that these polymers can be integrated into microstrip antennas, leading to improved compactness, directional patterns, and gain. This highlights their potential in developing smaller, multifunctional, and higher-gain antennas for various communication technologies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



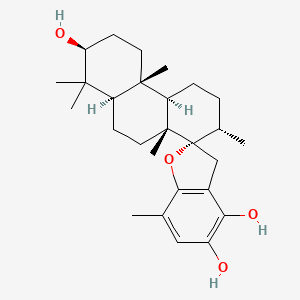
![3-[1-[Oxo-(1-phenylcyclopropyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260168.png)
![(6R,7S)-7-[[2-[2-(aminomethyl)phenyl]-1-oxoethyl]amino]-3-[[[1-(carboxymethyl)-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1260169.png)

![(1R,5S,7S,9S,11R,13R)-7-Methoxy-9-methyl-3-oxo-5-propyl-4,15-dioxabicyclo[9.3.1]pentadec-13-yl (2Z)-5-(2-{(1Z)-3-[(methoxycarbonyl)amino]prop-1-enyl}-1,3-oxazol-4-yl)pent-2-enoate](/img/structure/B1260171.png)
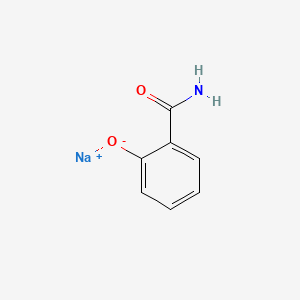

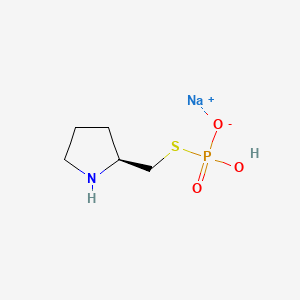
![(3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260180.png)
![[(4R,5R)-5-(2-azidophenyl)-4-[(2-azidophenyl)methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone](/img/structure/B1260182.png)
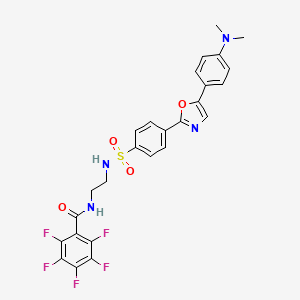
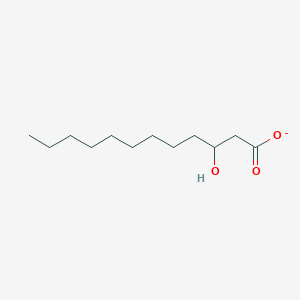

![2-{[(Benzyloxy)carbonyl]amino}-2-deoxy-D-glucose](/img/structure/B1260188.png)